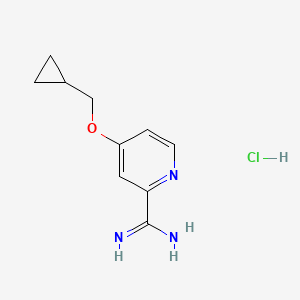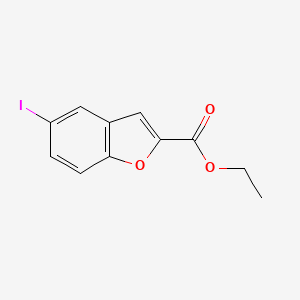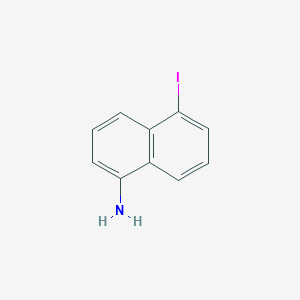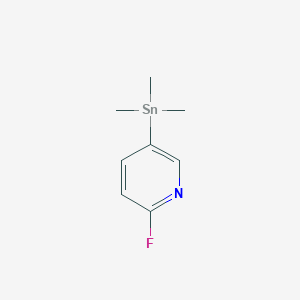
5-bromo-2-naftalonitrilo
Descripción general
Descripción
5-Bromonaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H6BrN. It is a brominated derivative of naphthalene, featuring a bromine atom at the 5-position and a cyano group at the 2-position of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Bromonaphthalene-2-carbonitrile is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block for the development of new chemical entities with potential biological activity.
Mecanismo De Acción
Target of Action
It is known that nitriles, a group to which 5-bromo-2-naphthonitrile belongs, often interact with various enzymes and receptors in the body . The specific targets of 5-Bromo-2-Naphthonitrile would depend on its specific chemical structure and properties.
Mode of Action
Nitriles, including 5-bromo-2-naphthonitrile, typically undergo reactions such as hydrolysis and reduction . In these reactions, the nitrile group (-C≡N) is transformed, which can lead to changes in the molecule’s interactions with its targets .
Biochemical Pathways
Nitriles are known to participate in various biochemical reactions, including those involving enzymes like nitrilases and nitrile hydratases . These enzymes catalyze the conversion of nitriles to carboxylic acids and amides, respectively . Therefore, 5-Bromo-2-Naphthonitrile could potentially affect these and related biochemical pathways.
Result of Action
For instance, the conversion of nitriles to carboxylic acids or amides could potentially affect the function of proteins or other biomolecules in the cell .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-Naphthonitrile could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s reactivity and its interactions with its targets. Additionally, the presence of other molecules could potentially influence the compound’s behavior. For example, the presence of certain enzymes could catalyze the transformation of the nitrile group, thereby affecting the compound’s mode of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Bromonaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the bromination of naphthalene-2-carbonitrile using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 5-Bromonaphthalene-2-carbonitrile may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromonaphthalene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of 5-Bromonaphthalene-2-carbonitrile can yield naphthalene-2,5-dicarboxylic acid.
Reduction: Reduction of the cyano group can produce 5-Bromonaphthalene-2-amine.
Substitution: Substitution at the bromine position can result in compounds such as 5-Cyanonaphthalene-2-bromide.
Comparación Con Compuestos Similares
1-Bromonaphthalene
2-Bromonaphthalene
1-Bromo-2-naphthol
2-Bromo-1-naphthol
Propiedades
IUPAC Name |
5-bromonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFUDSHRVEIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704784 | |
| Record name | 5-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556107-64-3 | |
| Record name | 5-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)


![4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1505334.png)








